molecular formula C17H25N3O4S B4124202 1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine

1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine

Cat. No.: B4124202
M. Wt: 367.5 g/mol
InChI Key: BZEKZLWWRJVDTR-UHFFFAOYSA-N
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Description

1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine is a complex organic compound that features a sulfonamide group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile . The reaction conditions are mild, and the product is obtained in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine is unique due to its specific combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(4-nitrophenyl)sulfonyl-2-pyrrolidin-1-ylpropyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c21-20(22)15-5-7-17(8-6-15)25(23,24)14-16(19-11-3-4-12-19)13-18-9-1-2-10-18/h5-8,16H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEKZLWWRJVDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine
Reactant of Route 2
1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine
Reactant of Route 3
1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine
Reactant of Route 4
Reactant of Route 4
1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine
Reactant of Route 5
1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine
Reactant of Route 6
1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine

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